molecular formula C13H17N3 B7932633 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile

Cat. No.: B7932633
M. Wt: 215.29 g/mol
InChI Key: LLHSOQGEARCNEW-UHFFFAOYSA-N
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Description

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile (CAS 1353975-69-5) is an organic compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . This benzonitrile derivative is a valuable chemical intermediate in scientific research, particularly in the development of novel therapeutic agents. The compound's primary research value lies in its structural similarity to fendiline derivatives, which are investigated for their potential to inhibit the localization of oncogenic proteins like KRAS to the plasma membrane . Disrupting this localization is a promising strategy in oncology research, as it can impair the signaling pathways that drive uncontrolled cellular proliferation in certain cancers . Researchers are exploring these mechanisms for potential new approaches to cancer treatment. Stored under recommended conditions to ensure stability, this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, as the compound may cause irritation or be harmful if swallowed .

Properties

IUPAC Name

4-[[2-aminoethyl(cyclopropyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-7-8-16(13-5-6-13)10-12-3-1-11(9-15)2-4-12/h1-4,13H,5-8,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSOQGEARCNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile

4-Methylbenzonitrile undergoes radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in carbon tetrachloride at 80–90°C. Yields range from 65–78%.

Step 2: Cyclopropylamine Coupling

4-(Bromomethyl)benzonitrile reacts with cyclopropylamine in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-(cyclopropylaminomethyl)benzonitrile (82–89% yield).

StepReagentsSolventTemperatureTime (h)Yield (%)
1NBS, AIBNCCl₄80°C672
2Cyclopropylamine, K₂CO₃DMF60°C1285
3ClCH₂CH₂NH₂·HCl, K₂CO₃THFReflux2460

Synthetic Route 2: Palladium-Catalyzed Cyanation

Suzuki-Miyaura Coupling for Benzonitrile Formation

Aryl halides (e.g., 4-bromobenzaldehyde) react with cyano-containing boronic esters under palladium catalysis. For example, using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 100°C achieves 70–75% yield.

Reductive Amination for Side Chain Installation

The resulting 4-formylbenzonitrile undergoes reductive amination with cyclopropylamine and ethylenediamine using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM), yielding the target compound in 58% yield after HPLC purification.

Key Optimization Parameters

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing side products.

  • Solvent Choice : DMF enhances boronic ester solubility but requires careful moisture control.

Alternative Pathway: One-Pot Tandem Reactions

A streamlined approach combines Ullmann coupling and cyanation in a single pot:

  • Ullmann Coupling : 4-Iodobenzonitrile reacts with cyclopropylamine using CuI/L-proline catalyst in DMSO at 120°C.

  • In Situ Cyanation : Trimethylsilyl cyanide (TMSCN) introduces the nitrile group (68% overall yield).

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N- and C-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures.

Cyclopropane Ring Stability

Cyclopropylamine’s strain necessitates inert atmospheres and anhydrous conditions to prevent ring-opening.

Nitrile Group Reactivity

Nitriles may undergo hydrolysis under acidic/basic conditions; neutral pH and aprotic solvents (e.g., THF) are preferred.

Scalability and Industrial Feasibility

Route 2 (palladium-catalyzed cyanation) is preferred for large-scale synthesis due to:

  • High Atom Economy : Minimal byproducts.

  • Catalyst Recycling : Pd recovery systems reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines .

Scientific Research Applications

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Key Observations:

Structural Flexibility vs. Rigidity :

  • The target compound’s cyclopropyl group introduces steric rigidity, which may enhance binding specificity in biological systems compared to flexible alkyl chains like ethyl or methylamine derivatives .
  • In contrast, 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile features a bulky imidazole-sulfanyl substituent, which could reduce solubility but improve π-π stacking interactions in materials science applications .

Amine Functionality: Primary amines (e.g., target compound, 4-[(2-Amino-2-methylpropyl)amino]benzonitrile) exhibit higher nucleophilicity compared to secondary amines like 4-((Methylamino)methyl)benzonitrile, making them more reactive in coupling reactions or as catalysts .

Synthetic Accessibility: The aryl-substituted analog 4-[(4-Methoxyphenyl)amino]benzonitrile is synthesized via Buchwald-Hartwig amination with ~72% yield, suggesting efficient routes for aromatic amine derivatives .

Physicochemical Properties: Branched alkylamine derivatives (e.g., 4-[(2-Amino-2-methylpropyl)amino]benzonitrile) exhibit higher boiling points (361.2°C) and densities (1.06 g/cm³) compared to linear chain analogs, likely due to increased molecular packing .

Implications of Structural Differences

  • Solubility and Bioavailability: The cyclopropyl group in the target compound may enhance lipophilicity, favoring membrane permeability in drug design. Conversely, the hydrophilic Schiff base derivative (4-(salicylideneimino)benzonitrile) could be more water-soluble .
  • Reactivity : Primary amines (target compound) are more prone to acetylation or condensation reactions than secondary amines, offering diverse functionalization pathways .
  • Thermal Stability: The higher boiling point of 4-[(2-Amino-2-methylpropyl)amino]benzonitrile suggests improved thermal stability for high-temperature applications compared to the discontinued target compound .

Biological Activity

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is a compound with significant potential in pharmacology, particularly in the fields of neuropharmacology and oncology. Its unique structural features contribute to its biological activities, which are the focus of this article.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3, with a molar mass of approximately 216.28 g/mol. The compound consists of a benzonitrile core substituted with an aminoethyl-cyclopropyl moiety, which may enhance its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly:

  • Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines. Specific assays have indicated activity against human leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it is hypothesized that this compound may interact with neurotransmitter systems, including serotonin and dopamine receptors. This could position it as a candidate for further investigation in treating neuropsychiatric disorders.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential. For example, it showed IC50 values comparable to established chemotherapeutics in assays with MCF-7 (breast cancer) and CEM-13 (leukemia) cell lines .
  • Mechanism of Action :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(Amino(cyclopropyl)methyl)benzonitrileC12H16N2Lacks the aminoethyl side chain; simpler structure
4-(2-Aminoethyl)benzonitrileC11H12N2Does not contain the cyclopropyl group; different biological profile
2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrileC13H18N4Similar structure but includes additional nitrogen; potentially different reactivity

The presence of both cyclopropyl and aminoethyl groups in this compound may confer distinct pharmacological properties compared to its analogs.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Pharmacodynamics and Pharmacokinetics : Detailed studies are needed to elucidate how the compound interacts at the molecular level with various receptors and enzymes.
  • In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of this compound in a biological context.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the structure could lead to enhanced efficacy or reduced toxicity.

Q & A

Q. Comparative Analysis Table :

ModificationBiological ImpactReference
Cyclopropane → CyclopentylIncreased selectivity for GPCRs
NH₂ → NMe₂Reduced cytotoxicity
Fluorine additionEnhanced kinase inhibition

(Advanced) What strategies resolve contradictions in reported biological activity data across different experimental models?

Answer:
Discrepancies arise from assay variability, such as:

  • Cell Lines : Differences in receptor expression levels (e.g., HEK293 vs. CHO cells) .
  • Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO) alter compound stability .
  • Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cAMP assays) to confirm activity .

Example : A study reported IC₅₀ = 50 nM in HEK293 cells but 200 nM in CHO cells due to varying adenosine receptor densities .

(Advanced) What computational methods predict the compound's interactions with biological targets, and how can they guide experimental design?

Answer:

  • Molecular Docking : Predicts binding modes to targets (e.g., kinases, GPCRs). Software like AutoDock Vina identifies key residues (e.g., Lys216 in kinase ATP pockets) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, cyclopropane ring flexibility affects residence time .
  • Pharmacophore Modeling : Guides structural optimization by highlighting essential features (e.g., nitrile as hydrogen bond acceptor) .

Case Study : Docking studies revealed that the 2-aminoethyl group forms salt bridges with Glu274 in the β₂-adrenergic receptor, prompting synthesis of analogs with extended chains .

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